molecular formula C12H16N4O B1489078 3-Azido-1-(3-phenoxypropyl)azetidine CAS No. 2097991-98-3

3-Azido-1-(3-phenoxypropyl)azetidine

Cat. No. B1489078
CAS RN: 2097991-98-3
M. Wt: 232.28 g/mol
InChI Key: TTYFRGMLZUJXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

The molecular structure of “3-Azido-1-(3-phenoxypropyl)azetidine” consists of a four-membered azetidine ring with an azido group and a phenoxypropyl group attached. The azetidine ring is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

3-Azido-1-(3-phenoxypropyl)azetidine is used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including 3-azido-1-(3-phenoxypropyl)azetidin-4-one, which has been used in the synthesis of novel anti-cancer drugs. This compound has also been used in the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, this compound has been used in the study of enzyme inhibition, as it can be used to inhibit various enzymes, including cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 3-Azido-1-(3-phenoxypropyl)azetidine is complex and not fully understood. However, it is thought that the azide group of this compound can undergo a nucleophilic substitution reaction with an electron-rich atom or group, such as an amine or a thiol group. This reaction produces an azetidine, which can then undergo a variety of reactions, depending on the conditions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are important for drug metabolism. Additionally, this compound has been shown to inhibit the growth of cancer cells, suggesting that it may have potential anti-cancer properties. Finally, this compound has been shown to have anti-inflammatory and anti-bacterial properties, suggesting that it may be useful in the treatment of various infections.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Azido-1-(3-phenoxypropyl)azetidine in laboratory experiments is its versatility. It can be used to synthesize a variety of compounds, and it can be used to study the biochemical and physiological effects of various compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with care. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for 3-Azido-1-(3-phenoxypropyl)azetidine. One potential direction is the development of new drugs that utilize this compound as a starting material. Additionally, this compound could be used to develop new inhibitors for cytochrome P450 enzymes, which could be used to improve the efficacy of existing drugs. Finally, this compound could be used to develop new anti-cancer drugs, as it has been shown to have anti-cancer properties.

properties

IUPAC Name

3-azido-1-(3-phenoxypropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-15-14-11-9-16(10-11)7-4-8-17-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYFRGMLZUJXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCOC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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